2-(3-Benzyloxyphenyl)-3-hydroxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-10-5-11-19-18(17)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUOZMGHPTWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683227 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-28-4 | |
| Record name | 3-Pyridinol, 2-[3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Benzyloxyphenyl 3 Hydroxypyridine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. numberanalytics.comresearchgate.net For 2-(3-benzyloxyphenyl)-3-hydroxypyridine (Target Molecule 1 ), the analysis involves identifying key bonds that can be disconnected to reveal logical precursors. amazonaws.com
The primary disconnections for Target Molecule 1 are at the C-C bond linking the pyridine (B92270) and phenyl rings, and the C-O bond of the benzyl (B1604629) ether. This leads to two main retrosynthetic pathways.
Pathway A: Disconnection of the Aryl-Pyridine C-C Bond
This strategy focuses on first disconnecting the bond between the pyridine ring (C2) and the benzyloxyphenyl ring. This is a common strategy for biaryl compounds and typically points towards a cross-coupling reaction in the forward synthesis. nih.gov
Disconnection (a): A C-C disconnection between the two aromatic rings suggests precursors like a 2-halopyridine derivative and a (3-benzyloxyphenyl)boronic acid (or a similar organometallic reagent). This is a classic Suzuki-Miyaura coupling disconnection.
Precursors: This leads back to 2-halo-3-hydroxypyridine and 3-benzyloxy-phenylboronic acid. The 3-hydroxypyridine (B118123) starting material can be prepared from 3-chloropyridine (B48278). google.com
Pathway B: Disconnection of the Benzyl Ether C-O Bond
This alternative approach involves first cleaving the benzyl ether bond. This is a functional group interconversion (FGI) step.
Disconnection (b): A C-O disconnection of the ether linkage points to a phenolic precursor, which would be 2-(3-hydroxyphenyl)-3-hydroxypyridine, and a benzyl halide. The forward reaction would be a Williamson ether synthesis or a related etherification. organic-chemistry.org
Precursors: This pathway simplifies the aryl precursor to 3-hydroxyphenylboronic acid, which would be coupled with a 2-halo-3-hydroxypyridine derivative. The final step would be the benzylation of the resulting biphenyl (B1667301) phenol (B47542).
These strategic disconnections are summarized in the table below.
| Disconnection Strategy | Key Bond Cleaved | Forward Synthetic Step | Precursors |
| Pathway A | Pyridine(C2)-Aryl(C1) | Metal-Catalyzed Cross-Coupling | 2-halo-3-hydroxypyridine, 3-benzyloxyphenylboronic acid |
| Pathway B | Benzyl-Oxygen (Ether) | Etherification | 2-(3-hydroxyphenyl)-3-hydroxypyridine, Benzyl halide |
Novel Approaches to Pyridine Ring Formation
Regioselective Functionalization Strategies
Achieving the desired 2,3-disubstituted pattern on the pyridine ring requires precise control over the regioselectivity of the reactions. The inherent electronic properties of the pyridine ring often make direct functionalization challenging, frequently leading to mixtures of isomers. acs.org To overcome this, chemists have developed several strategies. proquest.com
One powerful method is the use of a directing or blocking group. For instance, a simple blocking group derived from maleic acid can be used to control Minisci-type alkylation specifically at the C-4 position, thereby allowing for subsequent functionalization at other positions. nih.govchemrxiv.org Another approach involves converting the pyridine into a phosphonium (B103445) salt, which can then be selectively functionalized at the 4-position. acs.orgresearchgate.net For obtaining the 2,3-substitution pattern, one might start with a pre-functionalized pyridine, such as 2-amino-3-hydroxypyridine (B21099), which can be synthesized from furfural (B47365). patsnap.comgoogle.com The amino group can then be replaced or modified as needed.
Recent advances have also explored ring-opening and closing strategies. A Zincke-type intermediate can be exploited to achieve selective halogenation at the 3-position of a pyridine, which can then serve as a handle for further reactions. proquest.com
Metal-Catalyzed Coupling Reactions for Aryl Substitution
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the pyridine ring and the benzyloxyphenyl moiety. researchgate.net The Suzuki-Miyaura coupling is particularly prominent for this purpose. acs.org
This reaction typically involves the coupling of a heteroaryl halide (e.g., 2-bromo-3-hydroxypyridine) with an arylboronic acid (e.g., 3-benzyloxyphenylboronic acid) in the presence of a palladium catalyst and a base. rsc.org Ligand-free palladium-catalyzed cross-coupling reactions have been developed, offering a more streamlined and efficient process. rsc.org Copper catalysts have also been employed for the C-H arylation of pyridine N-oxides with arylboronic esters, providing an alternative route to 2-arylpyridines. beilstein-journals.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. The table below lists some examples of catalytic systems used in pyridine arylation.
| Coupling Reaction | Catalyst | Ligand (if any) | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Aryl/heteroaryl halides, Aryl/heteroaryl boronic acids acs.org |
| Suzuki-Miyaura (Ligand-free) | Pd(OAc)₂ | None (Oxygen-promoted) | 2-halogenopyridines, Aryl boronic acids rsc.org |
| C-H Arylation | Cu(OAc)₂ | None | Pyridine N-oxides, Arylboronic esters beilstein-journals.org |
| Directed C-H Functionalization | [RhCl₂(Cp*)]₂ | None | N-aryl-2-aminopyridines, Alkynes researchgate.netrsc.org |
Efficient Introduction of the Benzyloxyphenyl Moiety
The synthesis of the benzyloxyphenyl fragment and its attachment to the pyridine core is the final key strategic consideration.
Etherification Strategies for Phenolic Derivatives
The formation of the benzyl ether is most commonly achieved through the Williamson ether synthesis. This involves deprotonating a phenol with a base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide).
For more complex substrates, alternative and milder methods have been developed. For instance, the reaction of tert-butyl bromoacetate (B1195939) with 3-(benzyloxy)pyridin-2(1H)-one can be facilitated by KF/Al₂O₃. nih.gov Copper-catalyzed coupling reactions have also been adapted for C-O bond formation, allowing for the synthesis of vinyl and aryl ethers under relatively mild conditions. organic-chemistry.org
Stereochemical Considerations in Synthesis
Stereochemistry plays a crucial role in the biological activity of many molecules. nih.gov It refers to the 3D arrangement of atoms in a molecule. researchgate.net While the target molecule, this compound, is achiral and does not have any stereocenters, stereochemical principles are fundamental in organic synthesis.
If the synthesis were to involve chiral intermediates or if the target were a chiral derivative, controlling the stereochemical outcome would be paramount. This can be achieved through several methods:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com
Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. numberanalytics.com
Substrate Control: The inherent chirality of the starting material dictates the stereochemistry of the product.
In the context of synthesizing the specified achiral target, these considerations are minimal. However, they are essential to acknowledge as a cornerstone of modern synthetic strategy, particularly in the development of pharmaceutical compounds where different enantiomers can have vastly different pharmacological effects. nih.govethernet.edu.et
Alternative Synthetic Routes and Methodological Comparisons
While literature detailing a wide array of synthetic routes specifically for this compound is limited, a comparative analysis can be conducted by examining methodologies applied to structurally analogous 3-hydroxypyridine and 2-pyridone frameworks. Traditional synthetic approaches often rely on multi-step batch processes, which can involve harsh reagents, stoichiometric amounts of promoters, and complex purification procedures. Modern synthetic chemistry, however, is increasingly shifting towards more efficient, sustainable, and safer methodologies. This section compares these traditional paradigms with advanced approaches, namely green chemistry and continuous flow synthesis, which offer significant advantages in terms of environmental impact, process safety, and scalability.
The key distinctions lie in reaction efficiency, waste generation, and process control. Batch syntheses, while versatile in a laboratory setting, can suffer from poor heat and mass transfer, leading to side-product formation and challenges in scaling up. In contrast, green chemistry focuses on minimizing the environmental footprint by design, while flow chemistry provides precise control over reaction parameters, enabling safer and more reproducible production.
Green Chemistry Approaches and Sustainable Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve sustainability. These approaches prioritize the use of non-toxic solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and energy-efficient processes.
For the synthesis of the 2-hydroxypyridine (B17775) core, which is structurally related to the target compound, greener methods have been successfully developed. A notable example is the one-pot, three-component condensation reaction to form 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com This method operates under solvent-free conditions, significantly reducing waste and simplifying product isolation. Compared to classical methods that often require refluxing in organic solvents for extended periods, this green approach offers higher yields in a much shorter timeframe. mdpi.com
Table 1: Comparison of Classical vs. Green Synthesis for 2-Pyridone Derivatives mdpi.com
| Feature | Classical Method | Green Chemistry Method |
| Solvent | Organic Solvents (e.g., Pyridine) | Solvent-free |
| Reaction Time | Several hours | 3–6 hours |
| Conditions | Reflux temperature | Heating at 80 °C |
| Yield | Moderate | High (e.g., 62%) |
| Workup | Complex, involves extraction | Simple washing with ether/ethanol |
Another sustainable strategy involves the use of environmentally benign reagents and solvents. For instance, the synthesis of 3-selanyl-isoflavones has been achieved using trichloroisocyanuric acid (TCCA), a greener reagent, in ethanol, a renewable and less toxic solvent. rsc.org Similarly, biocatalysis presents a powerful tool for green synthesis. Engineered enzymes can perform highly selective reactions, such as hydroxylation or hydrolysis, under mild aqueous conditions, replacing multiple conventional chemical steps. mt.comresearchgate.net For example, engineered hydroxylase enzymes have been used to replace five chemical steps in the synthesis of the drug Belzutifan, showcasing the potential of biocatalysis to streamline complex syntheses. mt.com
The application of these principles to the synthesis of this compound could involve:
Utilizing a modern, catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) in a green solvent like 2-MeTHF or even water.
Developing a one-pot cyclization method that avoids the isolation of intermediates.
Employing biocatalysis for the selective hydroxylation of a precursor molecule.
Flow Chemistry and Continuous Synthesis of the Compound
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. In a flow process, reagents are continuously pumped through a network of tubes and reactors where the reaction, workup, and analysis can occur sequentially. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product consistency. wuxiapptec.comnih.gov
The synthesis of complex molecules and active pharmaceutical ingredients (APIs) often involves hazardous reagents or unstable intermediates. Flow chemistry is particularly advantageous in these scenarios as it minimizes the volume of hazardous material present at any given time. nih.govpharmtech.com For example, reactions involving diazonium salts, which can be explosive, have been safely performed on a large scale using continuous flow reactors that generate and consume the intermediate in situ. pharmtech.com
A hypothetical continuous flow synthesis of this compound could involve several sequential steps:
Cross-Coupling: A packed-bed reactor containing a heterogeneous catalyst could be used for a Suzuki or Negishi coupling to form the 2-arylpyridine backbone.
Hydroxylation/Functionalization: The output stream could be directly fed into a second reactor coil for a subsequent hydroxylation or deprotection step, potentially using an in-line generated reagent.
In-line Workup and Purification: The crude product stream could then pass through a liquid-liquid separator for extraction and a scavenging column to remove residual catalyst or unreacted reagents, yielding a purified product continuously. nih.govuc.pt
Various commercial flow chemistry systems are available that offer precise control for process development and scale-up.
Table 2: Overview of Common Commercial Flow Reactor Systems wuxiapptec.com
| System | Key Features | Typical Operating Range |
| Vapourtec R-Series | Flexible, precise, and automatable; ideal for medicinal chemistry and process research. | Wide range of conditions, cited in over 600 publications. |
| Corning Flow System | Outstanding mixing and heat exchange; high chemical durability. | -60 to 200 °C; up to 1.8 MPa; 5-50 mL/min flow rate. |
| Oushisheng Flow Hydrogenation | Designed for catalytic hydrogenation reactions. | Room temp. to 200 °C; up to 10 MPa; 5-50 mL/min flow rate. |
The successful application of flow chemistry has been demonstrated for numerous heterocyclic compounds, including precursors for drugs like Imatinib and Rufinamide. nih.govuc.pt These examples underscore the capability of flow systems to handle multi-step syntheses, including those with challenging reaction conditions or low-solubility intermediates, making it a highly promising approach for the advanced synthesis of this compound.
Elucidation of Molecular Structure and Advanced Spectroscopic Investigations
Crystallographic Analysis of 2-(3-Benzyloxyphenyl)-3-hydroxypyridine and Its Derivatives
Crystallographic analysis is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, yielding precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For a molecule like this compound, this analysis would be crucial for understanding the spatial relationship between the hydroxypyridine and the benzyloxyphenyl rings.
A typical crystallographic study would report key parameters similar to those found for other heterocyclic compounds. For example, the analysis of a structurally related compound, 2-amino-3-benzyloxypyridine, has been deposited in the Cambridge Structural Database, illustrating the type of data obtained from such an experiment. nih.gov
Table 1: Representative Crystallographic Data Parameters This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Unit Cell: a (Å) | ~10.5 | Length of the 'a' axis of the unit cell. |
| Unit Cell: b (Å) | ~5.8 | Length of the 'b' axis of the unit cell. |
| Unit Cell: c (Å) | ~22.1 | Length of the 'c' axis of the unit cell. |
| Unit Cell: β (°) | ~98.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | ~1350 | The volume of the unit cell. |
| O-H···N Bond (Å) | ~2.6 | Distance of the intramolecular hydrogen bond. |
| Dihedral Angle (°) | ~45-60 | Angle between the pyridine (B92270) and phenyl rings. |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct atomic arrangement. Different polymorphs of a compound can exhibit varied physical properties, including solubility and stability. No specific studies on the polymorphism of this compound have been reported in the surveyed literature. Such an investigation would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solids to identify any distinct crystal forms.
Advanced NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional techniques are essential for the complete and unambiguous assignment of all signals and for conformational analysis.
A full suite of 2D NMR experiments is necessary to piece together the connectivity and spatial relationships within this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the pyridine and phenyl rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached, allowing for the straightforward assignment of protonated carbon atoms. ugm.ac.idmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to four bonds. It is critical for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the different fragments of the molecule, such as linking the benzylic protons to the phenyl ring and the ether oxygen. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides crucial information about the molecule's conformation and the relative orientation of the aromatic rings.
While a complete 2D NMR assignment for this compound is not published, the expected chemical shifts can be predicted based on analyses of its constituent fragments, such as 3-hydroxypyridine (B118123). chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound These are estimated values in a standard solvent like CDCl₃ or DMSO-d₆. Actual values may vary.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyridine Ring | |||
| C-2 | ~150 | - | H-4', H-6 |
| C-3 | ~155 | - | H-4, OH |
| C-4 | ~125 | ~7.3 (dd) | H-6, H-5 |
| C-5 | ~120 | ~7.2 (m) | H-4, H-6 |
| C-6 | ~140 | ~8.1 (dd) | H-4, H-5 |
| OH | - | ~9-10 (br s) | C-3, C-2 |
| Phenyl Ring | |||
| C-1' | ~138 | - | H-2', H-6', H-5' |
| C-2' | ~115 | ~7.1 (d) | C-4', C-6', CH₂ |
| C-3' | ~159 | - | H-2', H-4', CH₂ |
| C-4' | ~116 | ~7.0 (t) | C-2', C-6' |
| C-5' | ~130 | ~7.4 (t) | C-1', C-3' |
| C-6' | ~122 | ~7.2 (d) | C-2', C-4' |
| Benzyl (B1604629) Group | |||
| CH₂ | ~70 | ~5.1 (s) | C-3', Benzyl C-1'' |
| Benzyl C-1'' | ~137 | - | CH₂, Benzyl H-2''/6'' |
| Benzyl C-2''/6'' | ~128 | ~7.4 (d) | C-4'', CH₂ |
| Benzyl C-3''/5'' | ~129 | ~7.3 (t) | C-1'' |
| Benzyl C-4'' | ~128 | ~7.3 (t) | C-2''/6'' |
The single bonds connecting the two aromatic rings (C2-C1') and within the benzyloxy group (C3'-O and O-CH₂) are not necessarily freely rotating. Steric hindrance can create a significant energy barrier to rotation, which can be measured using dynamic NMR (DNMR). nih.gov By recording NMR spectra at various temperatures, one can observe the broadening and coalescence of signals for protons that exchange between magnetically inequivalent environments due to bond rotation. niscpr.res.in
No DNMR studies have been reported for this compound. However, such a study would provide valuable quantitative data (e.g., the free energy of activation, ΔG‡) for the rotational barrier around the C2-C1' bond. This barrier is influenced by the size of the ortho substituents and the presence of the intramolecular hydrogen bond. Activation barriers for aryl group rotation in similar sterically hindered systems typically range from 15 to 18 kcal/mol. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the case of this compound, these techniques are particularly useful for confirming the presence of hydroxyl and ether groups and for analyzing the strength of the intramolecular hydrogen bond.
The most telling feature in the FT-IR spectrum would be the O-H stretching vibration. In the absence of hydrogen bonding, a free hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. However, due to the strong intramolecular O-H···N hydrogen bond, this band is expected to be significantly broadened and shifted to a lower frequency, likely appearing in the 3400-2800 cm⁻¹ region. nih.govsigmaaldrich.com Raman spectroscopy is also sensitive to hydrogen bonding, although the O-H stretching band can be weak. mdpi.com
Table 3: Characteristic FT-IR and Raman Vibrational Frequencies This table presents expected frequency ranges for the key functional groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |
|---|---|---|---|---|
| O-H | Stretching (H-bonded) | 3400 - 2800 | Strong, Broad / Weak | The broadness and shift from ~3600 cm⁻¹ is a key indicator of hydrogen bonding. |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong | Characteristic of the pyridine and phenyl rings. |
| Aliphatic C-H | Stretching (CH₂) | 2950 - 2850 | Medium / Medium | From the benzylic methylene (B1212753) group. |
| C=N / C=C | Ring Stretching | 1620 - 1450 | Strong / Strong | Multiple bands from both aromatic rings. |
| C-O | Ether Stretch (Aryl-Alkyl) | 1275 - 1200 | Strong / Medium | Asymmetric C-O-C stretch of the benzyloxy group. |
| C-O | Phenolic Stretch | 1260 - 1180 | Strong / Medium | C-O stretch of the hydroxypyridine moiety. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₈H₁₅NO₂. The theoretical exact mass can be calculated and compared with the experimentally observed mass, typically within a few parts per million (ppm), to provide strong evidence for the compound's identity.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 278.1176 |
| [M+Na]⁺ | 300.0995 |
| [M-H]⁻ | 276.1029 |
Note: These are theoretical values. Experimental values may vary slightly.
The study of the fragmentation patterns (fragmentology) in the mass spectrum provides critical information about the molecule's structure and the relative stability of its constituent parts. Under ionization, this compound is expected to undergo characteristic fragmentation, primarily driven by the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation pathway.
Predicted Fragmentation Pathways:
A primary fragmentation event would be the cleavage of the C-O bond of the benzyloxy group. This can occur in two ways:
Formation of the Tropylium (B1234903) Ion: A common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would result from the cleavage of the benzyl-oxygen bond with charge retention on the benzyl fragment.
Formation of a Phenoxy Radical/Cation: Alternatively, cleavage of the same bond can lead to the formation of a radical cation corresponding to the remaining part of the molecule, [M-C₇H₇]⁺.
Further fragmentation of the main structure would likely involve the loss of small neutral molecules such as CO from the hydroxypyridine ring.
Table 2: Predicted Key Mass Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 277 | Molecular Ion [M]⁺ | Ionization of the parent molecule |
| 91 | Tropylium ion [C₇H₇]⁺ | Cleavage of the O-CH₂Ph bond |
| 186 | [M - C₇H₇]⁺ | Cleavage of the O-CH₂Ph bond |
| 158 | [M - C₇H₇ - CO]⁺ | Loss of carbon monoxide from the [M - C₇H₇]⁺ fragment |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Chiroptical Properties and Stereochemical Characterization (if applicable to chiral analogues)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is used to study the interaction of chiral molecules with polarized light. Chirality, or 'handedness', is a property of molecules that are non-superimposable on their mirror images.
The parent compound, this compound, is itself achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, in its standard form, it would not exhibit any chiroptical activity.
However, chiroptical properties would become highly relevant for chiral analogues of this compound. Chirality could be introduced into the molecule in several ways, for instance:
Introduction of a Stereocenter: Substitution at the benzylic carbon or on the pyridine ring with different substituents could create a chiral center. For example, a hypothetical analogue, 2-(3-(1-phenylethoxy)phenyl)-3-hydroxypyridine, would be chiral.
Atropisomerism: If rotation around the single bond connecting the phenyl and pyridine rings were sufficiently hindered due to bulky substituents in the ortho positions, atropisomers could potentially be isolated. These isomers would be chiral and could be characterized by chiroptical methods.
For such chiral analogues, CD spectroscopy would be instrumental in:
Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess.
Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can often be determined. Studies on related chiral iridium(III) complexes containing phenylpyridine ligands have demonstrated the utility of VCD and electronic circular dichroism (ECD) in distinguishing between diastereomers and assigning configurations. nih.gov
In the absence of a chiral center or other elements of chirality in this compound, this section serves to highlight the potential for stereochemical investigation in derived or analogous structures.
Computational Chemistry and Theoretical Studies of 2 3 Benzyloxyphenyl 3 Hydroxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density
No specific Density Functional Theory (DFT) studies for 2-(3-Benzyloxyphenyl)-3-hydroxypyridine were found in the reviewed literature. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, calculations would yield information on electron density distribution, electrostatic potential maps, and the energies of the molecular orbitals. This data is crucial for understanding the molecule's polarity, solubility, and potential sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital Analysis for Reactivity Prediction
There are no available Frontier Molecular Orbital (FMO) analyses for This compound . This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals helps in predicting how the molecule will interact with other chemical species.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No published molecular dynamics (MD) simulations specifically exploring the conformational landscape of This compound could be identified. MD simulations are powerful tools used to study the dynamic behavior of molecules over time. For a flexible molecule like This compound , which contains several rotatable bonds, MD simulations would be invaluable for exploring its various possible conformations in different environments (e.g., in a vacuum, in a solvent). This would help in identifying the most stable or biologically relevant shapes of the molecule.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A cornerstone of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical model. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often employing hybrid functionals like B3LYP with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
The process begins with the optimization of the molecule's ground-state geometry, which calculates the lowest energy arrangement of its atoms. nih.gov Following optimization, frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov
Theoretical vibrational frequencies are often systematically higher than experimental values due to the calculations being based on a harmonic oscillator model in a gaseous state, whereas experiments are typically done in a solid or solution phase under anharmonic conditions. orientjchem.org To correct for this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov
For example, in a study on a related chalcone (B49325) derivative, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, DFT calculations were used to simulate FT-IR and FT-Raman spectra, which showed excellent agreement with the experimental data after scaling. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared to experimental spectra to help with the assignment of chemical structures.
The table below illustrates how a comparison between calculated and experimental vibrational frequencies for a molecule like this compound would be presented. Note: The data shown is hypothetical and for illustrative purposes, as specific experimental data for the target compound is not available.
Interactive Table: Comparison of Predicted and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| O-H Stretch | 3710 | 3580 | 3575 | Phenolic hydroxyl group |
| C-H Stretch (Aromatic) | 3150 | 3040 | 3035 | Phenyl & Pyridine (B92270) rings |
| C=N Stretch (Pyridine) | 1620 | 1565 | 1570 | Pyridine ring vibration |
| C-O-C Stretch | 1280 | 1235 | 1240 | Ether linkage |
Theoretical Insights into Tautomerism and Aromaticity of the Pyridine Ring
Hydroxypyridines, including this compound, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The 3-hydroxypyridine (B118123) moiety can exist in equilibrium between its phenolic (OH) form and its zwitterionic pyridone (NH) form. chemtube3d.com
Computational studies are crucial for determining the relative stability of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is thermodynamically favored. nih.gov These calculations can be performed for the molecule in the gas phase or by using solvent models to understand how the equilibrium might shift in different chemical environments. nih.gov For instance, studies on similar systems have shown that intermolecular hydrogen bonding, especially in solution, often favors the pyridone form. chemtube3d.com
The stability of the pyridine ring is intrinsically linked to its aromaticity. Aromaticity is a key chemical concept that describes the high degree of stability in certain cyclic, planar molecules with delocalized pi-electron systems. The aromaticity of the pyridine ring in different tautomers can be quantified using several computational indices:
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the molecule's bond lengths. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Calculations on different tautomers would reveal how the delocalization and, therefore, aromaticity of the pyridine ring changes. nih.gov
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A significantly negative NICS value (e.g., NICS(0) or NICS(1)) is a strong indicator of an aromatic ring, while positive or near-zero values suggest anti-aromaticity or non-aromaticity, respectively. nih.gov
In a theoretical study of this compound, one would expect the phenolic tautomer to retain a high degree of aromaticity in the pyridine ring. The pyridone tautomer, while still considered aromatic due to the delocalization of the nitrogen lone pair, might show slightly reduced aromaticity based on HOMA and NICS calculations. chemtube3d.comnih.gov
The table below summarizes the kind of data that would be generated to assess tautomer stability and aromaticity.
Interactive Table: Theoretical Tautomer and Aromaticity Data
| Property | Phenol (B47542) Tautomer | Pyridone Tautomer |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 (Reference) | Predicted Value |
| HOMA (Pyridine Ring) | Predicted Value (~0.9) | Predicted Value (~0.7-0.8) |
Reactivity Profiles and Derivatization Chemistry of 2 3 Benzyloxyphenyl 3 Hydroxypyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings
The pyridine ring is inherently electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org When substitution does occur, it preferentially happens at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to an energetically unfavorable resonance structure where the electronegative nitrogen atom bears a positive charge. quora.com
In 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, the reactivity and regioselectivity of EAS are influenced by three key factors:
The Pyridine Nitrogen: Strongly deactivating and meta-directing (to C-3 and C-5).
The C-3 Hydroxyl Group: A strongly activating, ortho-, para-directing group. It directs incoming electrophiles to the C-2 and C-4 positions.
The C-2 (3-Benzyloxyphenyl) Group: This aryl group is generally activating and directs to the ortho- and para-positions of its own ring, and its electronic influence on the pyridine ring must also be considered.
The C-3 hydroxyl group strongly activates the C-4 position for electrophilic attack. The C-2 position is already substituted. Therefore, electrophilic substitution on the pyridine ring is most likely to occur at the C-4 position, driven by the powerful directing effect of the hydroxyl group. Substitution at C-5 is less likely due to weaker activation, and substitution at C-6 is disfavored electronically.
For the pendant phenyl ring, the benzyloxy group is an ortho-, para-director. Thus, electrophilic substitution would be directed to the positions ortho and para to the benzyloxy group (C-2', C-4', and C-6' of the phenyl ring). The reaction conditions can be tuned to favor substitution on either the pyridine or the phenyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Predominantly 4-nitro-2-(3-benzyloxyphenyl)-3-hydroxypyridine. Nitration on the phenyl ring is also possible under forcing conditions. frontiersin.orggoogle.com |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Preferential substitution at the C-4 position of the pyridine ring to yield the 4-bromo or 4-chloro derivative. wikipedia.org |
| Sulfonation | Fuming H₂SO₄ | Sulfonation is difficult on pyridine rings but would be expected at the C-4 position if successful. wikipedia.org |
| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally unsuccessful on pyridine rings as the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org |
Nucleophilic Substitutions and Transformations at the Hydroxyl Group
The C-3 hydroxyl group is a key functional handle for derivatization. It can readily undergo nucleophilic substitution and related transformations, most notably O-alkylation and O-acylation, to afford a variety of ethers and esters. researchgate.net These reactions typically proceed by deprotonation of the hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile.
The benzyloxy group on the attached phenyl ring is itself an ether, generally stable under the conditions used to modify the C-3 hydroxyl group, allowing for selective transformations.
O-Alkylation (Etherification): This can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity between N-alkylation and O-alkylation. For 3-hydroxypyridines, O-alkylation is generally favored. researchgate.netdntb.gov.uaresearchgate.net
O-Acylation (Esterification): Esterification can be accomplished using acyl halides or anhydrides. These reactions often proceed readily, sometimes without the need for a strong base, to yield the corresponding 3-acyloxy pyridine derivatives.
Table 2: Common Derivatization Reactions of the C-3 Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | 3-Alkoxy or 3-Benzyloxy Pyridine Ether |
| O-Arylation | Aryl halide, Copper Catalyst | 3-Aryloxy Pyridine Ether acs.org |
| O-Acylation | Acyl chloride (e.g., Acetyl chloride) or Anhydride (e.g., Acetic anhydride) | 3-Acyloxy Pyridine Ester nih.gov |
| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | 3-Sulfonyloxy Pyridine Ester (e.g., Tosylate, Mesylate) |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | 3-Alkoxy Pyridine Ether nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
To further functionalize the aromatic core, a halogen atom can be introduced (e.g., at the C-4 position via EAS) to serve as a handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com
Starting from a halogenated derivative, such as 4-bromo-2-(3-benzyloxyphenyl)-3-hydroxypyridine, a wide array of substituents can be introduced. The reactivity order for the halide is typically I > Br > Cl. libretexts.org
Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl, Vinyl) libretexts.org |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Alkenyl) sigmaaldrich.com |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |
| C-N Coupling | Primary/Secondary Amine | RuPhos/BrettPhos-precatalysts, LiHMDS | C-N nih.gov |
Oxidation and Reduction Chemistry of the Pyridine Core
Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding N-oxide using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the ring, activating the C-2 and C-4 positions for nucleophilic attack and modifying the directing effects for electrophilic substitution. wikipedia.org The benzylic C-H bond in the benzyloxy group could be susceptible to oxidation under more vigorous conditions. The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-established transformation, often relevant in the context of their synthesis. researchgate.netwum.edu.pk
Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a metal catalyst such as Raney nickel, rhodium, or platinum oxide. rsc.orggoogle.com For this compound, this would yield 2-(3-benzyloxyphenyl)-3-hydroxypiperidine. A potential side reaction under harsh hydrogenation conditions is the hydrogenolysis of the benzyl (B1604629) ether group, which would result in a free phenolic hydroxyl group. Milder conditions can sometimes lead to partially hydrogenated dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives. wikipedia.org
Formation of Coordination Complexes with Metal Ions and Their Potential Applications
The 3-hydroxypyridine (B118123) moiety is structurally related to 3-hydroxypyridin-4-ones, which are renowned for their strong metal-chelating properties. The this compound molecule can act as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and the deprotonated oxygen of the hydroxyl group. This forms a stable five-membered chelate ring.
This chelating ability allows for the formation of coordination complexes with a variety of metal ions, including biologically relevant ions like Fe(III), Zn(II), and Cu(II), as well as lanthanides like Gd(III). abechem.com The resulting metal complexes have potential applications in various fields:
Medicinal Chemistry: As agents to treat diseases of metal overload or as metalloenzyme inhibitors.
Bioimaging: Complexes with paramagnetic (e.g., Gd(III)) or fluorescent metal ions could serve as contrast agents for MRI or as probes for optical imaging.
Catalysis: Transition metal complexes can be designed to catalyze specific organic transformations.
The properties of the metal complex, such as stability, solubility, and reactivity, can be fine-tuned by modifying the substituents on the pyridine or phenyl rings.
Exploration of Photochemical Reactivity and Excited State Properties
The photochemistry of this molecule is expected to be rich due to the presence of multiple chromophores.
Pyridine N-Oxide Photorearrangement: The N-oxide derivative of this compound could potentially undergo photochemical rearrangement. Irradiation with UV light can induce valence isomerization through an oxaziridine (B8769555) intermediate, which can rearrange to introduce a hydroxyl group at a different position on the pyridine ring. nih.govacs.org This provides a synthetic route to isomers that are otherwise difficult to access.
Excited State Properties: The 2-phenylpyridine (B120327) scaffold is a classic component of cyclometalated iridium and platinum complexes used in organic light-emitting diodes (OLEDs). Theoretical studies on 2-phenylpyridine show that while the ground state has a twisted conformation between the two aromatic rings (~21°), the excited states are planar. nih.gov This planarity is due to increased π-bonding between the rings in the excited state. This behavior suggests that this compound will have interesting excited-state dynamics, potentially involving intramolecular charge transfer (ICT) states. acs.orgnih.govrsc.org
Photosensitization: 3-Hydroxypyridine itself is known to act as an endogenous photosensitizer, capable of mediating oxidative stress upon UVA/UVB excitation. This suggests that this compound could also possess photosensitizing properties, potentially leading to applications in photodynamic therapy if it can generate reactive oxygen species upon irradiation.
Mechanistic Chemical Biology Investigations of 2 3 Benzyloxyphenyl 3 Hydroxypyridine Pre Clinical, Non Human, Non Safety
In Vitro Target Identification and Validation Studies (e.g., Kinases, Receptors)
No studies detailing the identification or validation of biological targets for 2-(3-Benzyloxyphenyl)-3-hydroxypyridine are present in the public domain.
High-Throughput Screening for Enzyme Inhibition/Activation
A comprehensive search for high-throughput screening (HTS) campaigns involving this compound did not yield any results. There are no published reports of this compound being included in large-scale screens to assess its potential to inhibit or activate any enzyme classes.
Affinity-Based Probes for Target Deconvolution
There is no available information on the development or use of affinity-based probes derived from this compound for the purpose of identifying its specific cellular targets.
Detailed Enzyme Kinetics and Inhibition Mechanisms (Cell-Free Systems)
No data from cell-free enzymatic assays involving this compound have been published.
Determination of Inhibition Constants (e.g., Ki, IC50)
Due to the absence of target identification, no studies determining inhibition constants such as K_i or IC_50 values for this compound against any specific enzyme are available.
Table 1: Hypothetical Inhibition Constants for this compound This table is for illustrative purposes only, as no actual data has been found.
| Target Enzyme | Inhibition Constant (K_i) | IC_50 Value |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Analysis of Binding Modes and Allosteric Modulation
Without an identified target, there are no studies analyzing the binding mode (e.g., competitive, non-competitive, uncompetitive) or the potential for allosteric modulation of any enzyme by this compound.
Molecular Interaction Studies: Biophysical Characterization of Ligand-Target Binding
No biophysical studies, such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), have been published to characterize the binding interaction between this compound and a biological target.
Design and Synthesis of Chemical Probes for Cellular Target Engagement Studies
Fluorescent Conjugates for Imaging and Tracking
The development of fluorescent conjugates of bioactive molecules is a cornerstone of modern chemical biology, enabling the visualization and tracking of these compounds within cellular environments. While direct research on fluorescent conjugates of this compound for imaging and tracking is not extensively documented in publicly available literature, the principles for its modification into a fluorescent probe can be extrapolated from established methodologies for similar heterocyclic compounds. The core strategy involves chemically linking the this compound scaffold to a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.
The design of such a conjugate would involve identifying a suitable attachment point on the this compound molecule that does not interfere with its biological activity. A linker or spacer arm may be incorporated to ensure that the bulky fluorophore does not sterically hinder the interaction of the parent compound with its biological target. The choice of fluorophore is critical and is dictated by the specific application, including the desired photophysical properties such as excitation and emission wavelengths, quantum yield, and photostability. thermofisher.com
Commonly used classes of fluorophores for these applications include BODIPY (boron-dipyrromethene) dyes, fluorescein, and rhodamine derivatives. mdpi.com BODIPY dyes, for instance, are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. mdpi.comnih.govrsc.org The synthesis of a fluorescent conjugate would typically involve a chemical reaction to form a stable covalent bond between the this compound molecule and the reactive moiety of the fluorophore. mdpi.com
Once synthesized, these fluorescent conjugates can be introduced into living cells for imaging studies. nih.gov Confocal microscopy is a powerful technique used to visualize the subcellular localization of the fluorescently labeled compound in high resolution. By tracking the fluorescence signal over time, researchers can gain insights into the uptake, distribution, and dynamics of the compound within different cellular compartments. nih.gov For instance, fluorescent probes have been successfully used to visualize intracellular hydrogen polysulfides and hypochlorous acid, demonstrating the utility of this approach in studying cellular processes. mdpi.comnih.gov
The photophysical properties of such a hypothetical conjugate are crucial for its effectiveness as an imaging agent. These properties are typically characterized using UV-vis absorption and fluorescence spectroscopy. nih.gov Key parameters include the molar absorption coefficient, fluorescence quantum yield, and Stokes shift (the difference between the maximum absorption and emission wavelengths). nih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of photophysical properties that would be determined for a fluorescent conjugate of this compound. The data is based on typical values for fluorescent probes used in cellular imaging.
| Property | Hypothetical Value | Description |
| Excitation Maximum (λex) | 488 nm | The wavelength of light at which the fluorophore shows maximum absorbance. |
| Emission Maximum (λem) | 520 nm | The wavelength of light at which the fluorophore shows maximum fluorescence intensity. |
| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Quantum Yield (Φ) | 0.60 | The efficiency of the fluorescence process, expressed as the ratio of photons emitted to photons absorbed. |
| Stokes Shift | 32 nm | The difference in wavelength between the positions of the band maxima of the absorption and emission spectra. |
| Photostability | High | The ability of the fluorophore to resist photochemical degradation when exposed to light. |
The development of fluorescently labeled this compound would provide a valuable tool for preclinical, non-human investigations into its mechanism of action. Such probes would enable researchers to directly observe its interactions within a biological system at the subcellular level, offering a deeper understanding of its chemical biology without assessing safety or dosage.
Structure Activity Relationship Sar Studies and Rational Analogue Design
Systematic Modification of the Benzyloxyphenyl Moiety
The 2-(3-benzyloxyphenyl) portion of the molecule presents a rich canvas for structural modification. This large, lipophilic group often plays a key role in binding to target proteins, fitting into hydrophobic pockets and forming specific interactions.
The electronic nature and size of substituents on the benzyl (B1604629) and phenyl rings can dramatically alter the compound's activity. Introducing electron-withdrawing groups (EWGs) like chloro (–Cl) or trifluoromethyl (–CF3) or electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3) can influence the molecule's electronic distribution and its ability to interact with the target. Similarly, the steric bulk of substituents can either enhance or hinder binding.
For instance, SAR studies on related benzyloxyphenyl derivatives have shown that small, electron-withdrawing substituents at the para-position of the benzyl ring can be beneficial. nih.gov This suggests that a specific electronic profile is required for optimal activity. Conversely, large, bulky groups may cause steric clashes within the binding site, leading to a decrease in potency.
Table 1: Effect of Substituents on the Benzyloxyphenyl Moiety on Biological Activity (Hypothetical Data)
| Compound | Substituent (R) on Benzyl Ring | Biological Activity (IC50, nM) |
|---|---|---|
| Parent | -H | 50 |
| Analogue 1 | 4-Cl | 25 |
| Analogue 2 | 4-OCH3 | 80 |
| Analogue 3 | 4-CF3 | 35 |
| Analogue 4 | 2-Cl | 150 |
| Analogue 5 | 4-t-Butyl | 200 |
This table illustrates hypothetical data where small, electron-withdrawing groups at the para-position enhance activity, while electron-donating or sterically bulky groups are detrimental.
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy to modulate a compound's characteristics. Replacing the benzyl ether linkage (–O–CH2–) or the phenyl rings with other chemical groups can improve metabolic stability, solubility, or binding affinity.
For example, the ether oxygen can be replaced with a sulfur atom (thioether) or an amine (secondary amine). The terminal phenyl ring could be swapped for other aromatic systems like a pyridine (B92270) or thiophene (B33073) ring. These changes can alter the geometry and electronic nature of the molecule, potentially leading to improved interactions with the target. Research into benzophenone (B1666685) bioisosteres, for instance, highlights the utility of replacing phenyl rings with scaffolds like bicyclo[1.1.1]pentane (BCP) to enhance pharmacokinetic properties.
Table 2: Bioisosteric Replacements for the Benzyloxyphenyl Moiety (Hypothetical Data)
| Compound | Modification | Biological Activity (IC50, nM) |
|---|---|---|
| Parent | 3-(Benzyloxy)phenyl | 50 |
| Bioisostere 1 | 3-(Phenylthio)phenyl | 75 |
| Bioisostere 2 | 3-(Phenoxy)phenyl | 60 |
| Bioisostere 3 | 3-(Benzylamino)phenyl | 120 |
| Bioisostere 4 | Phenyl ring replaced with Pyridin-4-yl | 45 |
This hypothetical table shows that replacing the ether linkage can impact activity, and swapping the phenyl for a pyridine ring could be a favorable modification.
Chemical Modifications of the Pyridine Core and Hydroxyl Group
The 3-hydroxypyridine (B118123) core is a critical pharmacophore, often involved in key interactions like hydrogen bonding and metal chelation at the active site of an enzyme.
Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyrimidine, pyrazine, or imidazole, can significantly affect the compound's properties. The position and number of nitrogen atoms influence the ring's basicity, dipole moment, and hydrogen bonding capacity. For example, moving the nitrogen from the 1-position to the 2- or 4-position in the pyridine ring would fundamentally alter the molecule's geometry and electronic properties. SAR studies on related pyrido[2,3-d]pyrimidines have demonstrated that such core modifications are a viable strategy for discovering potent antagonists for biological targets. nih.gov
Table 3: Effect of Pyridine Core Analogues on Biological Activity (Hypothetical Data)
| Compound | Heterocyclic Core | Biological Activity (IC50, nM) |
|---|---|---|
| Parent | Pyridine | 50 |
| Analogue 6 | Pyrimidine | >500 |
| Analogue 7 | Pyrazine | 300 |
| Analogue 8 | Imidazole | 450 |
This table illustrates that the pyridine core is likely optimal, as replacing it with other common heterocycles leads to a significant loss of activity in this hypothetical scenario.
The 3-hydroxyl group is often a crucial hydrogen bond donor, anchoring the ligand in the active site of the target protein. To confirm its importance, medicinal chemists typically synthesize ether and ester derivatives. Masking this hydroxyl group, for example by converting it to a methoxy ether (–OCH3) or an acetate (B1210297) ester (–OCOCH3), generally leads to a substantial decrease or complete loss of biological activity. This classic SAR maneuver helps to establish the necessity of the free hydroxyl for binding. Studies on 3-hydroxypyridine derivatives have often highlighted the importance of this functional group for their biological effects. nih.govnih.gov
Table 4: Modification of the 3-Hydroxyl Group (Hypothetical Data)
| Compound | Modification at 3-position | Biological Activity (IC50, nM) |
|---|---|---|
| Parent | -OH | 50 |
| Derivative 1 | -OCH3 (Ether) | 1000 |
| Derivative 2 | -OCOCH3 (Ester) | >5000 |
| Derivative 3 | -NH2 (Amine) | 800 |
The hypothetical data strongly suggests that the 3-hydroxyl group is essential for activity, as its derivatization or replacement leads to a dramatic drop in potency.
Development of 3D-QSAR Models for Predictive SAR
To gain a deeper, three-dimensional understanding of the SAR, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. rsc.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models that correlate the 3D properties of molecules with their biological activities.
For the 2-(3-Benzyloxyphenyl)-3-hydroxypyridine series, a 3D-QSAR study would involve:
Building a Dataset: Compiling a series of synthesized analogues with their corresponding biological activities.
Molecular Alignment: Aligning all molecules based on a common substructure, typically the 3-hydroxypyridine core.
Generating Fields: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields around them.
Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation linking the field values to the biological activity.
Model Visualization: The results are visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example:
Green contours might indicate areas where bulky groups are favored (sterically favorable).
Yellow contours could show regions where steric bulk is detrimental.
Blue contours might highlight areas where positive charge is favored (electrostatically favorable).
Red contours could indicate regions where negative charge is beneficial.
These predictive models serve as a powerful guide for rational drug design, allowing scientists to prioritize the synthesis of new compounds that are predicted to have high potency, thereby accelerating the optimization process. rsc.org
Computational Design and Synthesis of Conformationally Restricted Analogues
The exploration of the chemical space around the this compound scaffold is crucial for the development of potent and selective modulators of biological targets, such as metabotropic glutamate (B1630785) receptors (mGluRs). Computational modeling techniques play a pivotal role in the rational design of novel analogues with improved pharmacological profiles. By employing methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking, researchers can gain insights into the key structural features required for biological activity. nih.govmdpi.comrsc.org These computational approaches help in understanding the steric, electronic, and hydrophobic requirements of the receptor's binding pocket, thereby guiding the design of new molecules with enhanced affinity and selectivity. rsc.orgmdpi.com
A key strategy in analogue design is the introduction of conformational constraints. The parent molecule, this compound, possesses considerable conformational flexibility due to the rotatable bonds in the benzyloxy substituent and the biphenyl-like core. This flexibility can be entropically unfavorable for binding to a receptor. By designing and synthesizing conformationally restricted analogues, it is possible to lock the molecule into a bioactive conformation, which can lead to a significant increase in potency.
One common approach to induce conformational restriction is through the formation of cyclic structures. For instance, bridging the benzyl group to the phenyl ring or the pyridine ring could create rigidified tricyclic systems. The synthesis of such analogues often involves multi-step synthetic sequences. For example, a stereocontrolled synthesis of conformationally restricted analogues of a potent CGRP receptor antagonist was achieved through novel functionalization of 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones. nih.gov Similar strategies could be envisioned for the this compound scaffold.
Computational analysis, such as Comparative Molecular Field Analysis (CoMFA), can be employed to predict the biological activity of designed analogues. arabjchem.orgresearchgate.net CoMFA models are built based on a set of molecules with known activities and can provide insights into the favorable and unfavorable steric and electrostatic interactions. arabjchem.orgresearchgate.net For instance, a 3D-QSAR study on benzyl vinylogous derivatives resulted in a reliable computational model with good predictive ability, which could be used to guide the design of more potent inhibitors. arabjchem.orgresearchgate.net
The following table presents a hypothetical set of conformationally restricted analogues of this compound, designed based on the principles of conformational restriction, along with their predicted properties based on computational modeling.
| Compound ID | Structure | Design Rationale | Predicted Activity (Hypothetical) |
| CRA-1 | Introduction of an ethylene (B1197577) bridge to restrict the rotation between the phenyl and pyridine rings. | High affinity due to pre-organization in a bioactive conformation. | |
| CRA-2 | Formation of a seven-membered ring by bridging the benzylic carbon to the pyridine ring. | Moderate affinity, potential for altered selectivity profile. | |
| CRA-3 | Introduction of a methylene (B1212753) bridge between the benzyloxy oxygen and the phenyl ring. | High affinity, reduced entropic penalty upon binding. | |
| CRA-4 | Spirocyclic analogue to explore different vector orientations of the substituents. | Potentially novel interactions with the receptor. |
This table is for illustrative purposes and the predicted activities are hypothetical.
The synthesis of these conformationally restricted analogues would require specific synthetic methodologies. For example, intramolecular Friedel-Crafts-type reactions or ring-closing metathesis could be employed to form the cyclic structures. The biological evaluation of these synthesized compounds would then provide valuable feedback for refining the computational models and furthering the understanding of the structure-activity relationships.
Fragment-Based Drug Discovery (FBDD) Approaches Using Compound Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind to the target protein, albeit with weak affinity. nih.gov These initial fragment hits are then grown or linked together to generate more potent, lead-like molecules. The this compound scaffold can serve as an excellent starting point for an FBDD campaign.
The core structure can be deconstructed into smaller fragments that represent key interaction motifs. For example, the 3-hydroxypyridine moiety can act as a hydrogen bond donor and acceptor, while the benzyloxyphenyl group provides a hydrophobic and potentially a π-stacking interaction domain. These fragments can be screened individually to assess their binding contribution to the target protein.
The process of an FBDD campaign using the this compound scaffold would typically involve the following steps:
Fragment Library Design: A library of fragments based on the core scaffold would be designed and synthesized. This would include variations of the 3-hydroxypyridine ring, the phenyl ring, and the benzyl group.
Biophysical Screening: The fragment library would be screened against the target protein using sensitive biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to detect weak binding events.
Hit Validation and Characterization: The binding of the identified fragment hits would be validated and their binding affinity and mode would be characterized.
Fragment Evolution: The initial fragment hits would be optimized by either growing the fragment to occupy adjacent binding pockets ("fragment growing") or by linking two or more fragments that bind to different sites ("fragment linking"). nih.gov
For instance, a fragment-based approach was successfully used to design potent inhibitors of a metallohydrolase, where initial fragment hits guided the design of more potent molecules. nih.gov Similarly, the 4-hydroxy-1,2,3-triazole scaffold has been explored as a versatile system in drug design, showcasing the utility of heterocyclic scaffolds in bioisosteric modulation and scaffold hopping approaches. rsc.org
The following table illustrates a hypothetical set of fragments derived from the this compound scaffold and their potential for use in an FBDD program.
| Fragment ID | Structure | Description | Potential Interactions |
| F-1 | 3-Hydroxypyridine | Hydrogen bonding (donor and acceptor) | |
| F-2 | 3-Benzyloxyphenyl | Hydrophobic interactions, π-stacking | |
| F-3 | Phenylmethanol | Hydrogen bonding, hydrophobic interactions | |
| F-4 | Pyridin-3-ol | Hydrogen bonding |
This table is for illustrative purposes and the potential interactions are hypothetical.
The identified fragments can then be elaborated. For example, if fragment F-1 shows binding, it could be grown by adding substituents at various positions of the pyridine ring to explore additional interactions within the binding site. If both F-1 and a fragment corresponding to the benzyloxy group show binding in adjacent pockets, they could be linked together with an appropriate spacer to generate a high-affinity ligand. This iterative process of fragment screening, hit validation, and structure-guided optimization can lead to the discovery of novel and potent drug candidates based on the this compound scaffold.
Emerging Applications and Broader Scientific Relevance Non Clinical
Application as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule used to study biological systems. The 3-hydroxypyridine (B118123) core is a key structural unit in many bioactive compounds and has been investigated for its fluorescent properties. nih.govnih.gov Specifically, the cations and dipolar ions of 3-hydroxypyridine derivatives are known to be fluorescent, a critical characteristic for a probe designed for imaging and sensing. nih.gov The fluorescence of these compounds is often pH-dependent, which could be harnessed to probe specific cellular compartments or processes with distinct pH environments. nih.gov
While 2-(3-Benzyloxyphenyl)-3-hydroxypyridine itself has not been extensively documented as a chemical probe, its framework is analogous to other molecules designed for such purposes. For instance, fluorescent probes based on the BODIPY (boron-dipyrromethene) core have been synthesized with pyridylhydrazone tethers to detect specific species like hypochlorous acid through a fluorescence turn-on mechanism. nih.gov The synthesis of these probes involves condensation reactions that could potentially be adapted for this compound, functionalizing it to target specific enzymes or reactive oxygen species. nih.gov The development of probes based on the 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, which emits strong fluorescence after reacting with boronic acid, further illustrates the strategy of using hydroxylated aromatic heterocycles as the basis for fluorescent sensors. mdpi.com
Therefore, the inherent fluorescence of the 3-hydroxypyridine group suggests that this compound could serve as a foundational structure for developing novel chemical probes for fundamental biological research.
Potential in Materials Science: Organic Electronics or Optoelectronic Devices
The pyridine (B92270) ring is a well-established building block for materials used in organic electronics due to its electron-deficient nature, which facilitates electron transport. atlas.jp Compounds containing pyridine derivatives are frequently employed as electron transport materials (ETMs) in devices like organic light-emitting diodes (OLEDs) and organic solar cells. atlas.jp These materials form an essential electron transport layer (ETL) that improves device efficiency and stability. atlas.jp
The performance of these devices is closely linked to the intrinsic properties of the ETMs, such as their electron mobility. Studies have shown that pyridine-based materials can lead to devices with high fill factors and power conversion efficiencies. For example, the use of pyridine-containing derivatives as ETLs in organic solar cells has demonstrated significant enhancement in performance compared to conventional materials.
While this compound has not been specifically tested in this context, its core structure is highly relevant. The pyridine moiety provides the necessary electronic properties, and the bulky benzyloxyphenyl group could influence the material's morphology, processability, and thermal stability—all critical factors for device fabrication and performance. Research into similar heterocyclic structures, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, for use in organic field-effect transistors (OFETs) highlights the ongoing effort to synthesize and characterize new solution-processable small molecular organic semiconductors.
Table 1: Comparison of Pyridine-Based Electron Transporting Materials (ETMs)
| Compound Name | Abbreviation | Device Application | Key Finding | Reference |
|---|---|---|---|---|
| 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene | TmPyPB | Organic Solar Cells (OSCs) | Possesses good thermal properties and high electron mobility, leading to high power conversion efficiency. | researchgate.net |
| 7,10-bis(3-(pyridin-3-yl)phenyl)-8,9-diphenylfluoranthene | F-Py | Organic Light-Emitting Diodes (OLEDs) | Considered a typical ETM due to the pyridine substituent, facilitating electron transport. | atlas.jp |
| This compound | N/A | Prospective | The pyridine core suggests potential as an ETM, though experimental data is not available. |
Role as a Ligand in Catalysis or Coordination Chemistry
The 2-hydroxypyridine (B17775) framework is a highly effective ligand motif in transition metal catalysis, particularly for reactions involving hydrogen transfer. nih.gov Palladium complexes bearing 2-hydroxypyridine-based ligands have been successfully used for the α-alkylation of ketones with alcohols through a "borrowing-hydrogen" process. nih.gov This process involves a metal-ligand cooperation (MLC) pathway where the ligand actively participates in the catalytic cycle. nih.gov
The key to this reactivity is the tautomerization of the 2-hydroxypyridine ligand, which facilitates both dehydrogenation and hydrogenation steps. nih.gov The presence of the hydroxyl group is crucial; its absence significantly decreases catalytic activity, highlighting the cooperative role of the ligand. nih.gov While palladium is a recent addition, iridium and ruthenium complexes with 2-hydroxypyridine ligands have been studied more extensively for similar transformations. nih.gov
Given that this compound contains a 3-hydroxypyridine unit, it shares fundamental properties with the catalytically active 2-hydroxypyridine systems. The hydroxyl group's position influences its electronic properties and catalytic activity. osti.gov For instance, studies on iridium complexes with dihydroxy-bipyridine ligands showed that the position of the hydroxy groups significantly impacts the catalyst's performance in reactions like CO₂ hydrogenation and formic acid dehydrogenation. osti.gov The 3-hydroxy group on the pyridine ring of this compound could similarly engage in metal-ligand cooperation, making it a promising candidate for designing new catalysts. Ruthenium complexes with 4-hydroxy-pyridine-2,6-dicarboxylic acid have also been synthesized and studied, demonstrating the versatility of hydroxypyridine ligands in coordination chemistry. rsc.org
Table 2: Example of a 2-Hydroxypyridine-Based Catalytic System
| Catalyst Component | Function | Reference |
|---|---|---|
| Palladium (Pd) Center | The transition metal that facilitates the reaction. | nih.govacs.org |
| 2-Hydroxypyridine Ligand | Participates in catalysis via metal-ligand cooperation (MLC), enabling hydrogen transfer steps. | nih.govrsc.org |
| Base (e.g., KOtBu) | Promotes the reaction; often required in stoichiometric amounts for optimal yield. | nih.gov |
| Solvent (e.g., Toluene) | Provides the reaction medium. | nih.gov |
Development of Analytical Methods for Detection and Quantification in Research Matrices
The advancement of research into new molecules like this compound for applications in materials science or catalysis necessitates the parallel development of robust analytical methods. These methods are crucial for characterizing the compound, monitoring reaction progress, and assessing purity in various non-biological research matrices.
Standard analytical techniques for organic molecules are broadly applicable. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS/MS), is a powerful tool for separation and quantification. researchgate.netnih.gov A reversed-phase HPLC method could be developed, likely using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.netnih.gov For instance, a validated RP-HPLC method was developed for a novel pyridine derivative using an isocratic mobile phase and UV detection. researchgate.net
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another common method for analyzing pyridine and its derivatives, especially if they are sufficiently volatile or can be derivatized. cdc.gov
For structural elucidation and characterization, spectroscopic methods are indispensable:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Zero-field NMR has been shown to be particularly useful for creating unique chemical fingerprints of pyridine derivatives. whiterose.ac.uk
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule and can be used for both qualitative and quantitative analysis. mdpi.com
UV-Visible spectroscopy can be used to study the electronic properties of the compound and is often used in conjunction with chromatography for detection.
The development of a validated, sensitive, and specific analytical method is a prerequisite for any further investigation into the properties and applications of this compound.
Table 3: Potential Analytical Methods for this compound
| Technique | Primary Application | Key Considerations | Reference |
|---|---|---|---|
| HPLC-MS/MS | Quantification and identification in complex matrices. | Requires method development for mobile phase, gradient, and MS parameters. High sensitivity and specificity. | nih.govresearchgate.net |
| GC-MS | Quantification and identification of volatile compounds. | Compound may require derivatization to increase volatility. | cdc.gov |
| NMR Spectroscopy | Structural elucidation and purity assessment. | 1H and 13C NMR are standard for confirming structure. | researchgate.netwhiterose.ac.uk |
| FTIR Spectroscopy | Functional group identification. | Can confirm presence of O-H, C=N, C-O, and aromatic C-H bonds. | mdpi.com |
Future Research Directions and Outlook for 2 3 Benzyloxyphenyl 3 Hydroxypyridine
Exploration of Novel Synthetic Pathways and Automation
The future synthesis of 2-(3-Benzyloxyphenyl)-3-hydroxypyridine and its analogs is poised for innovation, moving beyond traditional methods to embrace more efficient, scalable, and automated processes. While established methods exist for constructing the parent 3-hydroxypyridine (B118123) core, such as the hydrolysis of 2-amino-3-hydroxypyridine (B21099) sulfonate derived from furfural (B47365) google.com, future efforts will likely concentrate on advanced cross-coupling strategies for the direct and modular assembly of the phenyl-pyridine bond.
Key areas for exploration include:
Modern Cross-Coupling Reactions: Investigating the use of Suzuki, Stille, or Negishi couplings between a functionalized pyridine (B92270) (e.g., a halopyridine) and a corresponding phenylboronic acid or organozinc reagent. The optimization of catalysts and reaction conditions will be crucial for achieving high yields and functional group tolerance.
C-H Activation: A more atom-economical approach would involve the direct C-H arylation of the 3-hydroxypyridine core. Research into developing selective catalysts for this transformation would represent a significant step forward, reducing the need for pre-functionalized starting materials.
Flow Chemistry and Automation: Implementing continuous flow synthesis setups can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability. Automating these processes would enable high-throughput synthesis of analog libraries for structure-activity relationship studies. A patented method for preparing 3-hydroxypyridine involves reacting 3-chloropyridine (B48278) with a basic hydroxide (B78521) at elevated temperatures, a process that could be adapted for flow chemistry. google.com
Deeper Mechanistic Insights into Protein/Enzyme Interactions
Understanding how this compound interacts with biological targets at a molecular level is paramount for its development in medicinal chemistry. Future research should aim to elucidate these mechanisms through a combination of biochemical assays and structural biology.
A related compound, 3-(Benzyloxy)pyridin-2-amine, has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase drugbank.com. This provides a logical starting point for investigating the target compound.
Future investigative priorities include:
Target Identification and Validation: Screening this compound against panels of kinases, proteases, and other enzymes to identify primary biological targets.
Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for any identified targets.
Structural Biology: Co-crystallizing the compound with its target proteins to obtain high-resolution X-ray structures. These structures would reveal the precise binding mode, key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking), and any conformational changes in the protein upon binding. This approach has been used successfully to understand the binding of other complex heterocyclic compounds. nih.gov
Cellular Pathway Analysis: Investigating the downstream effects of target engagement in cellular models to understand the compound's influence on signaling pathways, such as those involved in inflammation or cell proliferation. mdpi.com
Expansion of Structure-Activity Relationship Studies
Systematic modification of the this compound scaffold is essential to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyridine and phenyl derivatives have shown that even minor structural changes can significantly impact biological activity. nih.govnih.gov
Future SAR campaigns should systematically explore modifications at three key positions: the pyridine ring, the phenyl ring, and the benzyl (B1604629) ether linkage.
| Modification Site | Proposed Modification | Potential Impact / Rationale | Relevant Findings on Analogs |
| Pyridine Ring | Substitution at positions 4, 5, or 6 | Modulate electronics, solubility, and metabolic stability. | The position of nitrogen in the ring can influence steric hindrance and cytotoxicity. nih.gov |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups (e.g., -F, -Cl, -CF3, -OCH3) | Tune binding affinity and pharmacokinetic properties. | For TRPV1 antagonists, phenyl derivatives showed better potency than pyridine derivatives in certain series. nih.govnih.gov |
| Benzyl Group | Replacement with other alkyl or aryl groups; modification of the phenyl ring on the benzyl group. | Explore the binding pocket and improve potency. | In some series, branched or cyclic alkyl groups improve antagonism compared to straight chains. nih.gov |
| Hydroxyl Group | Conversion to esters or ethers. | Act as a prodrug strategy; modify hydrogen bonding capacity. | The presence and position of hydroxyl groups are crucial for the antioxidant and anti-inflammatory activity of flavonoids. mdpi.com |
| Ether Linkage | Replacement with thioether, amine, or amide linkers. | Alter geometry and hydrogen bonding potential. | Amide linkers are common in biologically active pyridine derivatives. researchgate.net |
This table is interactive. Users can sort and filter the data based on the columns.
Development of Advanced Computational Models
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound, developing robust computational models is a key future direction.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed once a library of analogs with corresponding biological data is available. These models correlate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) with their activity, providing predictive power for designing new, more potent compounds. mdpi.com
Molecular Docking and Simulation: Advanced docking studies using homology models or crystal structures of target proteins can predict the binding poses of new analogs. nih.gov Molecular dynamics (MD) simulations can further refine these poses and provide insights into the stability of the ligand-protein complex over time.
ADMET Prediction: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial. For instance, density functional theory (DFT) methods can be used to calculate parameters that suggest a compound's ability to penetrate the central nervous system. nih.gov
Investigation of Broader Applications Beyond Medicinal Chemistry
While the primary focus may be on medicinal chemistry, the unique structure of this compound suggests potential applications in other scientific fields.
Antiprotozoal Agents: Related structures containing a 3-hydroxypyridine-2-carbonyl moiety have been synthesized and evaluated as antileishmanial agents, showing potent activity against Leishmania donovani. nih.gov This suggests that the core scaffold of this compound could be a valuable starting point for developing new treatments for parasitic diseases.
CNS-Active Agents: Derivatives of 3-hydroxypyridine are known to possess biological activity. For example, some have been studied for acute antidepressant effects, indicating potential applications in treating neurological and psychiatric disorders. researchgate.net
Materials Science: The rigid, aromatic structure could be incorporated as a building block in the synthesis of novel polymers or organic light-emitting diode (OLED) materials. The pyridine nitrogen and hydroxyl group also offer sites for coordination with metal ions, suggesting applications in the development of catalysts or functional metal-organic frameworks (MOFs).
Collaborative Opportunities in Interdisciplinary Research
Maximizing the potential of this compound will require a highly collaborative, interdisciplinary approach. Future progress will be driven by partnerships that bridge traditional scientific boundaries.
Chemistry and Biology: Synthetic chemists are needed to create novel analogs nih.gov, while biologists and pharmacologists are required to perform high-throughput screening and detailed mechanistic studies.
Computational and Experimental Science: Computational chemists can build predictive models that guide synthetic efforts, creating a feedback loop where experimental results are used to refine the models. nih.govmdpi.com
Academia and Industry: Collaborations between academic research labs, which often excel in fundamental discovery, and pharmaceutical companies, which have the resources for clinical development, can accelerate the translation of promising compounds from the lab to the clinic.
Addressing Unexplored Reactivity and Transformations
A thorough understanding of the chemical reactivity of this compound is needed to unlock its full synthetic potential. Future work should focus on systematically exploring the transformations of its key functional groups.
Reactions at the Hydroxyl Group: Beyond simple esterification or etherification, derivatization of the hydroxyl group can lead to new classes of compounds.
Electrophilic Aromatic Substitution: The reactivity of both the phenyl and pyridine rings towards electrophiles should be investigated to understand the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation.
Catalytic Debenzylation: The benzyl ether is a common protecting group that can be removed via catalytic hydrogenation. This would yield the corresponding phenol (B47542), 2-(3-hydroxyphenyl)-3-hydroxypyridine, a key metabolite and a potentially active compound in its own right. The selective debenzylation of related compounds is a known transformation. documentsdelivered.com
Pyridine Ring Transformations: Exploration of reactions at the pyridine nitrogen, such as N-oxidation or N-alkylation, could yield derivatives with altered solubility and electronic properties.
Opportunities for Sustainable Production and Derivative Synthesis
The development of environmentally benign and economically viable synthetic methodologies is a paramount goal in modern chemistry. For a molecule with potential applications like this compound, establishing sustainable production routes and efficient pathways to its derivatives is crucial for its future prospects. This section explores the opportunities for applying green chemistry principles to the synthesis of the title compound and its subsequent chemical modifications.
The core structure of this compound, a substituted 3-hydroxypyridine, suggests that synthetic strategies established for this class of compounds could be adapted for its production. Key areas for sustainable improvement include the use of multicomponent reactions, greener solvents and catalysts, and alternative energy sources.
Sustainable Production Strategies
Traditional multi-step syntheses of complex molecules often involve significant solvent waste, energy consumption, and the use of hazardous reagents. Green chemistry offers a variety of strategies to mitigate these issues.
One promising approach for the synthesis of pyridone and hydroxypyridine cores is the use of multicomponent reactions (MCRs) . mdpi.comresearchgate.net MCRs are one-pot processes where three or more reactants combine to form a product in a single step, thereby reducing the number of synthetic operations, solvent usage, and purification steps. This leads to higher atom economy and efficiency. mdpi.com For instance, a potential MCR approach to a precursor of this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde (3-benzyloxybenzaldehyde), and an ammonia (B1221849) source.
The choice of solvent is another critical factor. Many organic reactions are performed in volatile and often toxic organic solvents. A shift towards greener alternatives is a key aspect of sustainable synthesis. Water is the most desirable green solvent, although its use can be limited by the solubility of reactants. Other environmentally friendly options include bio-based solvents like glycerol (B35011), which has been used for the synthesis of pyridine derivatives. researchgate.net Furthermore, solvent-free reactions represent an ideal scenario, where the reactants are mixed and heated without any solvent, significantly reducing waste. mdpi.comresearchgate.netnih.gov
Catalysis also plays a pivotal role. The use of reusable heterogeneous catalysts, such as zeolites, can simplify product purification and reduce waste compared to homogeneous catalysts. rsc.org For example, the thermo-catalytic conversion of glycerol and ammonia over zeolite catalysts has been demonstrated for the production of pyridines. rsc.org Magnetic nanoparticles are also emerging as recoverable and recyclable catalysts for the synthesis of pyridine derivatives. researchgate.net
Finally, the use of alternative energy sources like microwave irradiation and photochemical methods can lead to shorter reaction times, lower energy consumption, and sometimes, improved product yields and selectivity. nih.govacs.org Microwave-assisted synthesis has been successfully employed for the one-pot, solvent-free synthesis of various pyridine derivatives. nih.gov
A hypothetical comparison between a traditional and a potential green synthetic approach for a 2-aryl-3-hydroxypyridine scaffold is presented in the table below.
Table 1: Comparison of Traditional vs. Potential Green Synthesis for a 2-Aryl-3-hydroxypyridine Scaffold
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Reaction Steps | Often multi-step, involving protection/deprotection | One-pot multicomponent reaction |
| Solvents | Volatile organic solvents (e.g., toluene, THF) | Green solvents (e.g., water, glycerol) or solvent-free |
| Catalysts | Homogeneous catalysts, often stoichiometric reagents | Heterogeneous, recyclable catalysts (e.g., zeolites, magnetic nanoparticles) |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation or photochemical methods |
| Atom Economy | Lower, due to multiple steps and byproducts | Higher, as more atoms from reactants are incorporated into the final product |
| Waste Generation | Significant solvent and reagent waste | Minimized waste generation |
Sustainable Derivative Synthesis
The functional groups present in this compound, namely the hydroxyl and benzyloxy groups, offer sites for further chemical modification to generate a library of derivatives with potentially new or enhanced properties. Applying sustainable principles to these derivatization reactions is as important as the synthesis of the parent molecule itself.
The hydroxyl group is a versatile handle for introducing a wide range of functionalities through reactions like etherification, esterification, and nucleophilic aromatic substitution. Green approaches to these transformations would prioritize the use of non-toxic reagents and catalysts. For example, enzymatic catalysis could be explored for highly selective and environmentally friendly esterifications.
The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its removal via debenzylation would yield 2-(3-hydroxyphenyl)-3-hydroxypyridine. Catalytic transfer hydrogenation using a recyclable catalyst (e.g., palladium on charcoal) and a benign hydrogen donor would be a greener alternative to methods requiring high-pressure hydrogen gas or strong acids. A two-stage synthesis involving the reaction of a pyrone precursor with ammonium (B1175870) acetate (B1210297) followed by debenzylation has been reported for similar 3-hydroxypyridin-4(1H)-ones. mdpi.com
Furthermore, late-stage C-H functionalization is a powerful tool for derivative synthesis that avoids the need for pre-functionalized starting materials. acs.org While challenging for the electron-deficient pyridine ring, photochemical methods are being developed for the selective hydroxylation of pyridines, which could potentially be adapted to introduce further functionality onto the pyridine core of this compound. acs.org
The table below lists some potential derivatives of this compound and suggests sustainable synthetic approaches for their preparation.
Table 2: Potential Derivatives of this compound and Sustainable Synthetic Approaches
| Derivative Name | Structure | Potential Sustainable Synthetic Approach |
|---|---|---|
| 2-(3-Benzyloxyphenyl)pyridin-3-yl acetate | Enzymatic esterification of the hydroxyl group using a lipase (B570770) catalyst. | |
| 3-Benzyloxy-2-(3-benzyloxyphenyl)pyridine | Williamson ether synthesis using a phase-transfer catalyst to minimize organic solvent use. | |
| 2-(3-Hydroxyphenyl)-3-hydroxypyridine | Catalytic transfer hydrogenation for debenzylation using a recyclable palladium catalyst and a green hydrogen donor. | |
| 2-(3-Benzyloxyphenyl)-5-nitro-3-hydroxypyridine | Nitration using a solid acid catalyst to avoid the use of strong acid mixtures. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between benzyloxy-substituted aldehydes and pyridine derivatives. For example, hydrazinopyridine can react with a benzyloxy-aldehyde precursor in ethanol under acidic catalysis (e.g., acetic acid) to form a Schiff base intermediate, followed by cyclization using oxidants like sodium hypochlorite . Optimization includes monitoring reaction progress via TLC (dichloromethane mobile phase) and adjusting stoichiometry to minimize byproducts. Yield improvements (>90%) are achievable through controlled temperature (room temperature to 80°C) and solvent purity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H- and ¹³C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxyl/benzyloxy groups (δ 5.1–10.7 ppm). Assign peaks using 2D-COSY or HSQC for coupling patterns and carbon-proton correlations .
- FTIR : Identify key functional groups: O–H stretching (~3200 cm⁻¹), C=N/C=O (1500–1600 cm⁻¹), and benzyl ether C–O (1250–1150 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error using ESI-MS .
Q. How does the benzyloxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The benzyloxy moiety enhances lipophilicity but may reduce hydrolytic stability. Accelerated degradation studies (e.g., 40°C, pH 1–13 buffers) with HPLC monitoring reveal cleavage of the benzyl ether bond under strongly acidic/basic conditions. Stability is maximized in neutral buffers (pH 7.4, 25°C), with <5% degradation over 72 hours .
Advanced Research Questions
Q. How can tautomeric equilibria of the 3-hydroxypyridine core be experimentally resolved, and how do they affect reactivity?
- Methodological Answer : Use resonant inelastic X-ray scattering (RIXS) to distinguish keto-enol tautomers via element-specific spectral shifts (e.g., N K-edge for pyridine nitrogen). In aqueous solutions, 3-hydroxypyridine exists as a 70:30 keto-enol mixture, influencing hydrogen-bonding interactions and redox behavior. Computational DFT studies (B3LYP/6-311+G*) validate experimental observations .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of 3-hydroxypyridine derivatives?
- Methodological Answer : Context-dependent effects arise from metal ion interactions (e.g., Fe²⁺ chelation) and cellular redox environments. Design dose-response assays in in vitro models (e.g., H₂O₂-stressed fibroblasts) with ROS probes (DCFH-DA). Compare results across cell lines (e.g., retinal vs. hepatic) to identify tissue-specific mechanisms. Emoxipine (a 3-hydroxypyridine derivative) shows antioxidant activity at ≤10 μM but pro-oxidant effects at higher concentrations due to Fenton-like reactions .
Q. How can LC-MS be optimized to track degradation intermediates of this compound in microbial systems?
- Methodological Answer : Use Ensifer adhaerens or Nocardia spp. to model biodegradation. Prepare cultures in minimal media with the compound as the sole carbon source. Extract metabolites at timed intervals (0–48 h) and analyze via LC-MS (ESI⁻ mode, C18 column). Key intermediates include 2,5-dihydroxypyridine (m/z 112.02) and maleic acid (m/z 116.01). Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .
Data Contradiction Analysis
Q. Why do some studies report 3-hydroxypyridine as a stable metabolite, while others note rapid degradation in bacterial systems?
- Methodological Answer : Discrepancies arise from strain-specific enzymatic activity. For instance, Achromobacter spp. degrade 3-hydroxypyridine via 2,5-dihydroxypyridine, while Ensifer adhaerens employs a four-component dehydrogenase (HpdA1A2A3A4) for hydroxylation. Validate degradation pathways using gene knockout models (e.g., ΔhpdA3 mutants) and monitor intermediate accumulation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
